Tris(dimethylamino)chlorosilane

Description

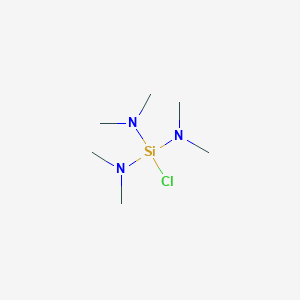

Structure

3D Structure

Properties

IUPAC Name |

N-[chloro-bis(dimethylamino)silyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18ClN3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZCZVGQEADVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](N(C)C)(N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18ClN3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065410 | |

| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13307-05-6 | |

| Record name | 1-Chloro-N,N,N′,N′,N′′,N′′-hexamethylsilanetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13307-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013307056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-N,N,N',N',N'',N''-hexamethylsilanetriamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tris(dimethylamino)chlorosilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(dimethylamino)chlorosilane, with the chemical formula C₆H₁₈ClN₃Si, is a sterically hindered organosilicon compound. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and safety considerations. While direct applications in drug development are not extensively documented in scientific literature, this guide explores its potential utility as a bulky silylating agent for the protection of functional groups, a common strategy in complex molecule synthesis. Detailed experimental protocols for its synthesis are extrapolated from related compounds, and its reactivity with nucleophiles is discussed based on the principles of organosilicon chemistry.

Introduction

This compound is a reactive chlorosilane characterized by the presence of three dimethylamino groups attached to the silicon atom. This substitution pattern imparts significant steric bulk and distinct electronic properties to the molecule. While its primary applications appear to be in the realm of materials science, its structural features suggest potential as a highly specialized reagent in organic synthesis, particularly for chemoselective transformations where steric hindrance can be exploited. This guide aims to provide a detailed technical resource for researchers considering the use of this compound.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₈ClN₃Si | |

| Molecular Weight | 195.77 g/mol | |

| CAS Number | 13307-05-6 | |

| Appearance | Liquid | |

| Boiling Point | 78 °C at 14 mmHg | |

| Density | 0.973 g/mL at 25 °C | |

| Flash Point | 58.9 °C (closed cup) | |

| Storage Temperature | 2-8°C | |

| SMILES String | CN(C)--INVALID-LINK--(N(C)C)N(C)C | |

| InChI Key | YLZCZVGQEADVNK-UHFFFAOYSA-N |

Synthesis

Proposed Synthetic Pathway

The reaction of silicon tetrachloride with an excess of dimethylamine (B145610) is the most probable method for the synthesis of this compound. The stoichiometry of the reaction would need to be carefully controlled to favor the trisubstituted product over the mono-, di-, and tetra-substituted silanes.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical procedure based on the synthesis of related aminosilanes and general organosilicon chemistry principles. Researchers should conduct their own risk assessment and optimization.

Materials:

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous dimethylamine ((CH₃)₂NH)

-

Anhydrous, non-polar solvent (e.g., hexane, toluene)

-

Inert gas (e.g., nitrogen, argon)

Procedure:

-

A reaction flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and an inert gas inlet is charged with a solution of anhydrous dimethylamine in the chosen solvent. The flask is cooled in an ice-salt bath or a dry ice-acetone bath.

-

A solution of silicon tetrachloride in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred dimethylamine solution under a positive pressure of inert gas. The rate of addition should be controlled to maintain the reaction temperature below 0 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.

-

The resulting slurry, containing the product and dimethylamine hydrochloride precipitate, is filtered under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified by fractional vacuum distillation to yield pure this compound.

Reactivity and Potential Applications in Organic Synthesis

Due to the presence of a reactive Si-Cl bond and sterically demanding dimethylamino groups, this compound is expected to act as a bulky silylating agent. Silylation is a common strategy in organic synthesis, particularly in drug development, to protect reactive functional groups such as alcohols, amines, and thiols. The steric hindrance of the tris(dimethylamino)silyl group would likely impart high selectivity for the silylation of less hindered functional groups.

Reaction with Nucleophiles: Silylation

This compound will react with nucleophiles (e.g., alcohols, amines, thiols) to form the corresponding silylated products, with the concomitant formation of dimethylamine hydrochloride if a stoichiometric amount of a base is not used. The reaction with an alcohol to form a silyl (B83357) ether is a representative example.

Caption: General silylation reaction with an alcohol.

The Tris(dimethylamino)silyl Protecting Group

The tris(dimethylamino)silyl group, if used for protection, would be expected to exhibit stability properties influenced by its steric bulk. Generally, bulkier silyl groups offer greater stability towards acidic and basic hydrolysis. This would make the tris(dimethylamino)silyl group potentially more robust than smaller silyl protecting groups like trimethylsilyl (B98337) (TMS) or triethylsilyl (TES) ethers. However, the presence of the nitrogen atoms might influence its stability and reactivity in ways not seen with alkyl- or arylsilanes.

Deprotection: The cleavage of the silyl ether would likely be achieved under conditions typical for the deprotection of bulky silyl ethers, such as with a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride - TBAF) or strong acidic conditions.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Class | Description |

| Flammable Liquid | Flammable liquid and vapor. |

| Corrosive | Causes severe skin burns and eye damage. |

| Water Reactive | Reacts with water, releasing flammable and corrosive byproducts. |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A lab coat and, if necessary, an apron and boots.

-

Respiratory Protection: Use in a fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge is necessary.

Handling and Storage:

-

Handle under an inert atmosphere (nitrogen or argon) to prevent reaction with moisture.

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Keep the container tightly sealed.

-

Ground all equipment to prevent static discharge.

Conclusion

This compound is a sterically hindered chlorosilane with potential as a specialized silylating agent in organic synthesis. While its direct application in drug development is not well-documented, its chemical properties suggest it could be a useful tool for selective protection of functional groups in complex molecules. Further research into its reactivity and the stability of the corresponding silyl ethers is warranted to fully explore its potential in medicinal chemistry and other areas of organic synthesis. Researchers should exercise caution due to its hazardous nature and handle it in accordance with strict safety protocols.

References

An In-depth Technical Guide to the Chemical Properties of Tris(dimethylamino)chlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(dimethylamino)chlorosilane, a versatile organosilicon compound, serves as a potent silylating agent in organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application in the protection of various functional groups, and its spectral characteristics. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the essential knowledge for the effective and safe utilization of this reagent.

Core Chemical Properties

This compound, with the chemical formula C₆H₁₈ClN₃Si, is a flammable and corrosive liquid that is highly sensitive to moisture.[1] It is primarily utilized as a silylating agent to introduce the tris(dimethylamino)silyl protecting group to various functional groups, notably alcohols. The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 13307-05-6 | [2][3] |

| Molecular Formula | C₆H₁₈ClN₃Si | [2][3] |

| Molecular Weight | 195.77 g/mol | [2][3] |

| Boiling Point | 78 °C at 14 mmHg | [1] |

| Density | 0.973 g/mL at 25 °C | [1] |

| Flash Point | 58.9 °C (closed cup) | [1] |

| Storage Temperature | 2-8°C | [1] |

Reactivity and Applications

This compound's reactivity is dominated by the labile silicon-chlorine bond, which readily undergoes nucleophilic substitution with protic functional groups. This reactivity makes it a valuable reagent for the protection of alcohols, phenols, and carboxylic acids in multi-step organic syntheses.

Silylation of Alcohols

The protection of alcohols as silyl (B83357) ethers is a common strategy in organic synthesis. This compound reacts with primary, secondary, and tertiary alcohols to form the corresponding tris(dimethylamino)silyl ethers. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

dot

Caption: General reaction scheme for the silylation of alcohols.

Reactivity with Other Functional Groups

Beyond alcohols, this reagent can also react with other nucleophilic functional groups.

-

Phenols: Similar to alcohols, phenols can be silylated to form the corresponding aryl silyl ethers.

-

Carboxylic Acids: The reaction with carboxylic acids can lead to the formation of silyl esters, which can be useful as activated intermediates or protecting groups.

-

Amines: While less common for this specific reagent, chlorosilanes can react with amines to form silylamines.

dot

Caption: Reactivity of this compound with various functional groups.

Experimental Protocols

The following protocols are generalized procedures for the silylation of various functional groups using this compound. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for the Silylation of a Primary Alcohol

-

Reaction Setup: To a stirred solution of the primary alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as pyridine or triethylamine (B128534) (1.1 equivalents).

-

Addition of Reagent: Slowly add this compound (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.

-

Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

dot

Caption: Experimental workflow for the silylation of a primary alcohol.

Silylation of Secondary and Tertiary Alcohols

The silylation of more sterically hindered secondary and tertiary alcohols may require longer reaction times and/or elevated temperatures. The general protocol is similar to that for primary alcohols, but the reaction mixture may need to be heated to reflux to achieve complete conversion.

Silylation of Phenols

Phenols can be silylated using a similar protocol to that of primary alcohols. The reaction is generally facile due to the acidity of the phenolic proton.

Protection of Carboxylic Acids

The protection of carboxylic acids as silyl esters can be achieved by reacting the carboxylic acid with this compound in the presence of a non-nucleophilic base, such as triethylamine, in an anhydrous solvent.

Spectral Data

Detailed spectral analysis is crucial for the characterization of this compound and its reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the dimethylamino groups. The chemical shift of this peak would be informative.

-

¹³C NMR: The carbon NMR spectrum should exhibit a single resonance for the methyl carbons of the dimethylamino groups.

Note: Specific, experimentally obtained spectral data for this compound was not available in the public domain at the time of this writing. Researchers should acquire their own spectral data for confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to display characteristic absorption bands for the following functional groups:

-

C-H stretching: Around 2800-3000 cm⁻¹ for the methyl groups.

-

Si-Cl stretching: Typically observed in the region of 450-650 cm⁻¹.

-

C-N stretching: In the range of 1000-1350 cm⁻¹.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is a flammable liquid and vapor and causes severe skin burns and eye damage.

-

Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from sources of ignition and moisture.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, and oxidizing agents. Recommended storage is at 2-8°C.[1]

Conclusion

This compound is a highly effective silylating agent with broad applications in organic synthesis, particularly for the protection of alcohols. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its successful application in research and development. The experimental protocols and data presented in this guide provide a solid foundation for scientists and professionals to utilize this versatile reagent in their synthetic endeavors.

References

An In-depth Technical Guide to Tris(dimethylamino)chlorosilane (CAS Number 13307-05-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dimethylamino)chlorosilane, with the CAS number 13307-05-6, is a versatile organosilicon compound widely utilized in organic synthesis and materials science.[1][2][3] Its utility stems from its function as a highly reactive silylating agent, enabling the protection of various functional groups, and as a precursor for the deposition of silicon-containing thin films. This guide provides a comprehensive overview of its chemical and physical properties, safety information, key applications in research and drug development, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic amine-like odor.[4] A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 13307-05-6 | [1][2][3][5][6][7][8] |

| Molecular Formula | C₆H₁₈ClN₃Si | [1][6][7][8] |

| Molecular Weight | 195.77 g/mol | [1][2][3][7] |

| Boiling Point | 78 °C at 14 mmHg | [2][3][5][8] |

| Melting Point | -90 °C | [4] |

| Density | 0.973 g/mL at 25 °C | [2][3][5] |

| Flash Point | 58.9 °C (138.0 °F) - closed cup | [3][5] |

| Solubility | Reacts with water and other protic solvents. | |

| Refractive Index | Not available |

Safety and Handling

This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage. It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Hazard Class | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Flammable Liquid, Category 3 | 🔥 | H226: Flammable liquid and vapor. | P210, P233, P240, P280 |

| Skin Corrosion, Category 1B | corrosive | H314: Causes severe skin burns and eye damage. | P303+P361+P353, P305+P351+P338 |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene), and a lab coat.

-

Respiratory Protection: If working outside a fume hood or with large quantities, a respirator with an appropriate cartridge for organic vapors and acid gases is recommended.

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by moisture.

Applications in Research and Drug Development

The primary application of this compound in the pharmaceutical and chemical research sectors is as a potent silylating agent. This reactivity is harnessed for the temporary protection of sensitive functional groups during multi-step organic syntheses.

Protection of Functional Groups

In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), it is often necessary to mask reactive functional groups to prevent unwanted side reactions. Silyl (B83357) ethers, formed by the reaction of silylating agents with alcohols, are one of the most common and versatile classes of protecting groups. This compound offers a reactive source for the introduction of the tris(dimethylamino)silyl protecting group.

This protecting group strategy is crucial in various stages of drug development, including:

-

Medicinal Chemistry: Facilitating the synthesis of novel drug candidates by allowing for selective chemical transformations on other parts of the molecule.

-

Process Development: Enabling the development of robust and scalable synthetic routes for the manufacturing of APIs.

The tris(dimethylamino)silyl group can be used to protect a variety of functional groups, including:

-

Alcohols and Phenols: Forming silyl ethers.

-

Carboxylic Acids: Forming silyl esters.

-

Amines: Forming silylamines.

The general workflow for a protection-deprotection strategy is outlined in the diagram below.

Caption: General workflow of a protecting group strategy in organic synthesis.

Derivatization for Analytical Chemistry

In analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), derivatization is a common technique to improve the volatility and thermal stability of analytes, leading to better chromatographic separation and detection. This compound can be employed as a derivatizing agent to convert polar functional groups (e.g., hydroxyl, carboxyl, amino) into their less polar and more volatile tris(dimethylamino)silyl derivatives. This is particularly relevant in the analysis of biological samples for steroids and other metabolites.[4][9][10][11]

Experimental Protocols

The following section provides a representative experimental protocol for the silylation of a primary alcohol using a chlorosilane, which can be adapted for this compound.

General Protocol for the Silylation of a Primary Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Alcohol (substrate)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dichloromethane (B109758) (DCM)

-

Base (e.g., imidazole, 2,6-lutidine, or triethylamine)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount, if using triethylamine (B128534) in DCM)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Solvents for workup and purification (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1.0 equivalent) in the anhydrous solvent (DMF or DCM).

-

Addition of Reagents:

-

Method A (in DMF): Add the base (imidazole or 2,6-lutidine, 2.2 equivalents) to the solution. Then, add this compound (1.1 equivalents) dropwise at room temperature.

-

Method B (in DCM): Add triethylamine (1.2 equivalents) and a catalytic amount of DMAP to the solution. Cool the mixture to 0 °C in an ice bath. Add this compound (1.1 equivalents) dropwise.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature (or gently heat to ~40 °C for less reactive alcohols). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure silyl ether.

Reaction Mechanism

The silylation of an alcohol with this compound typically proceeds via a nucleophilic substitution reaction at the silicon center. The reaction is generally catalyzed by a base.

The proposed mechanism for the base-catalyzed silylation is depicted below:

Caption: Proposed mechanism for the base-catalyzed silylation of an alcohol.

In this mechanism, the base deprotonates the alcohol to form a more nucleophilic alkoxide. The alkoxide then attacks the electrophilic silicon atom of this compound, displacing the chloride leaving group to form the corresponding tris(dimethylamino)silyl ether.

Conclusion

This compound is a valuable and reactive reagent for researchers, scientists, and drug development professionals. Its primary utility as a silylating agent for the protection of various functional groups makes it an important tool in the synthesis of complex organic molecules. Proper handling and adherence to safety protocols are essential when working with this compound. The provided experimental guidelines offer a starting point for its application in the laboratory, and a fundamental understanding of its reaction mechanism allows for the strategic design of synthetic routes.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound = 99 13307-05-6 [sigmaaldrich.com]

- 3. This compound = 99 13307-05-6 [sigmaaldrich.com]

- 4. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound CAS#: 13307-05-6 [m.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. uu.diva-portal.org [uu.diva-portal.org]

Tris(dimethylamino)chlorosilane molecular weight and formula

Tris(dimethylamino)chlorosilane is a chemical compound utilized in various scientific and industrial applications. This guide provides fundamental information regarding its molecular properties.

Molecular Formula and Weight

The key quantitative data for this compound are its molecular formula and weight, which are essential for stoichiometric calculations in chemical reactions.

| Property | Value |

| Molecular Formula | C6H18ClN3Si[1] |

| Linear Formula | ClSi(N(CH3)2)3 |

| Molecular Weight | 195.77 g/mol [1] |

This information is crucial for researchers and drug development professionals in quantifying reactants and products, determining molar concentrations, and performing theoretical yield calculations. The structural arrangement of the atoms is as significant as its elemental composition for understanding its chemical behavior and reactivity.

References

An In-depth Technical Guide to the Structure and Bonding of Tris(dimethylamino)chlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of tris(dimethylamino)chlorosilane, ClSi(N(CH₃)₂)₃. The document synthesizes data from gas-phase electron diffraction studies, spectroscopic analyses, and computational models to offer a detailed understanding of this key organosilicon compound. Particular emphasis is placed on the nature of the silicon-nitrogen and silicon-chlorine bonds, which are critical to its reactivity and utility in chemical synthesis. All quantitative data are summarized in structured tables, and detailed experimental protocols for relevant characterization techniques are provided. Visualizations of the molecular structure and bonding relationships are presented using Graphviz diagrams.

Introduction

This compound is a versatile reagent in organic and organometallic synthesis, primarily utilized as a precursor for the introduction of the tris(dimethylamino)silyl group. The reactivity of this compound is intrinsically linked to the nature of its central silicon atom's bonding with three dimethylamino groups and a chlorine atom. Understanding the precise molecular geometry and the electronic characteristics of these bonds is paramount for predicting its chemical behavior and for the rational design of synthetic pathways. This guide aims to provide a detailed exposition of the structural and bonding properties of this compound, drawing upon key experimental and theoretical data.

Molecular Structure

The three-dimensional arrangement of atoms in this compound has been primarily elucidated through gas-phase electron diffraction studies. These investigations provide precise measurements of bond lengths and angles in the gaseous state, offering a depiction of the molecule's inherent geometry without the influence of crystal packing forces.

Experimental Data: Gas-Phase Electron Diffraction

Gas-phase electron diffraction is a powerful technique for determining the structure of volatile molecules. The analysis of the diffraction pattern of this compound reveals a molecule with a central silicon atom bonded to a chlorine atom and the nitrogen atoms of the three dimethylamino groups.

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| Si-Cl | 2.058 ± 0.005 | [1](--INVALID-LINK--) |

| Si-N | 1.705 ± 0.004 | [1](--INVALID-LINK--) |

| N-C | 1.455 ± 0.003 | [1](--INVALID-LINK--) |

| C-H | 1.110 ± 0.005 | [1](--INVALID-LINK--) |

| Bond Angles (degrees) | ||

| Cl-Si-N | 108.5 ± 0.5 | [1](--INVALID-LINK--) |

| N-Si-N | 110.4 ± 0.6 | [1](--INVALID-LINK--) |

| Si-N-C | 119.5 ± 0.4 | [1](--INVALID-LINK--) |

| C-N-C | 113.0 ± 0.8 | [1](--INVALID-LINK--) |

Molecular Geometry Visualization

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound based on the gas-phase electron diffraction data.

Chemical Bonding

The bonding in this compound is characterized by the polar covalent interactions between the central silicon atom and its substituents. The nature of the Si-N and Si-Cl bonds dictates the molecule's electronic properties and reactivity.

The Si-N Bond

The silicon-nitrogen bond in aminosilanes is of significant interest due to the potential for pπ-dπ back-bonding from the nitrogen lone pair to the vacant d-orbitals of silicon. This interaction can influence the bond length, bond strength, and the geometry around the nitrogen atom. In this compound, the Si-N bond length of 1.705 Å is shorter than a typical Si-N single bond, suggesting a degree of double bond character. The planarity around the nitrogen atoms, as indicated by the Si-N-C and C-N-C bond angles, further supports the involvement of the nitrogen lone pair in π-bonding.

The Si-Cl Bond

The silicon-chlorine bond is a polar covalent bond, with the chlorine atom being significantly more electronegative than silicon. This results in a partial positive charge on the silicon atom, making it susceptible to nucleophilic attack. The Si-Cl bond length of 2.058 Å is within the expected range for chlorosilanes.

Bonding Relationships Visualization

// Nodes Si [label="Si (δ+)", fillcolor="#FBBC05"]; Cl [label="Cl (δ-)", fillcolor="#34A853"]; N [label="N (p-orbitals)", fillcolor="#4285F4"]; p_pi_d_pi [label="pπ-dπ Back-bonding", shape=ellipse, fillcolor="#FFFFFF"];

// Relationships Si -> Cl [label="σ-bond (polar covalent)"]; Si -> N [label="σ-bond"]; N -> p_pi_d_pi [label="Lone pair donation"]; p_pi_d_pi -> Si [label="π-interaction with Si d-orbitals"]; }

References

Tris(dimethylamino)chlorosilane safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of Tris(dimethylamino)chlorosilane

This guide provides comprehensive safety information for this compound (CAS No: 13307-05-6), intended for researchers, scientists, and professionals in drug development. The following sections detail the material's properties, hazards, handling procedures, and emergency protocols, based on available Safety Data Sheets (SDS).

Quantitative Data Summary

The physical, chemical, and toxicological properties of this compound are summarized below. This data is essential for understanding its behavior and potential hazards in a laboratory setting.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₈ClN₃Si | [1] |

| Molecular Weight | 195.77 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Melting Point | 2.5-3.5 °C | [1] |

| Boiling Point | 78 °C @ 14 mmHg | [1][3] |

| Density | 0.973 g/mL at 25 °C | [3] |

| Flash Point | 58.9 °C (138.0 °F) - closed cup | |

| Storage Temperature | 2-8°C |

Table 2: Toxicological Data

Note: The following data is for the related compound Tris(dimethylamino)silane (CAS 15112-89-7), as specific toxicity data for the chlorosilane variant is limited in the provided results. This data should be used as an indicator of potential hazards.

| Parameter | Route | Species | Value | Source |

| LD50 | Oral | Rat | 595 mg/kg | [4] |

| LC50 | Inhalation | Rat | 38 ppm / 4 hours | [4] |

Hazard Identification and Control

This compound is classified as a flammable liquid that causes severe skin burns and eye damage. It reacts vigorously with water and moisture, liberating flammable and irritating fumes of dimethylamine.[5][6]

Hazard and Personal Protective Equipment (PPE) Protocol

The logical workflow for selecting appropriate PPE is based on the inherent hazards of the substance.

Caption: Hazard to PPE selection workflow.

Experimental and Handling Protocols

Strict adherence to the following protocols is mandatory to ensure safety.

Safe Handling and Storage Protocol

-

Ventilation: Always handle the material in a well-ventilated area or under a chemical fume hood.[5]

-

Inert Atmosphere: The substance is stable in sealed containers under a dry, inert atmosphere.[5][6] It reacts with water and moisture.[5][6]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment and only non-sparking tools.[5]

-

Grounding: Proper grounding and bonding procedures must be followed to prevent static discharge.[5]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[5] Store locked up and away from incompatible materials such as acids, alcohols, and oxidizing agents.[5][6]

Chemical Storage and Incompatibility

The diagram below illustrates the necessary storage conditions and highlights materials that are incompatible with this compound.

Caption: Storage conditions and chemical incompatibilities.

Emergency Protocols

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures

The following flowchart details the necessary first-aid steps for various exposure routes.

Caption: First-aid procedures for exposure incidents.

Detailed First-Aid Protocols:

-

Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position. If the person feels unwell, seek medical advice.[5]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove all contaminated clothing and seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do, and continue rinsing. Get immediate medical attention.[5]

-

Ingestion: Rinse mouth. Never give anything by mouth to an unconscious person. Seek medical advice if you feel unwell.[5]

Firefighting and Spill Response

The workflow for responding to a fire or spill involves securing the area, using appropriate extinguishing or containment methods, and employing correct personal protective equipment.

Caption: Workflow for fire and spill emergencies.

Detailed Firefighting and Spill Protocols:

-

Firefighting:

-

Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[5]

-

Unsuitable Media: Do not use a direct stream of water, as the material reacts with it.[5]

-

Hazards: The substance is a flammable liquid and vapor. Exposure to water or open flame can produce irritating fumes of dimethylamine.[5]

-

Protective Actions: Exercise caution. Use water spray to cool exposed surfaces. Firefighters must wear proper protective equipment, including respiratory protection, and avoid all contact with the substance.[5]

-

-

Spill Cleanup:

-

Personal Precautions: Eliminate all ignition sources immediately. Evacuate unnecessary personnel. Wear the protective equipment described in the PPE section.[5]

-

Environmental Precautions: Prevent the spill from entering sewers or public waters.[5]

-

Containment and Cleaning: Contain the spill with dikes or absorbents. Clean up spills promptly using an absorbent material. Use only non-sparking tools to collect the material and place it in an appropriate container for disposal.[5]

-

References

An In-depth Technical Guide to the Handling and Storage of Tris(dimethylamino)chlorosilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling and storage of Tris(dimethylamino)chlorosilane (CAS No: 13307-05-6). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

This compound is a flammable and corrosive liquid that reacts with moisture.[1][2] Understanding its properties is the first step toward safe handling.

| Property | Value | Source |

| Molecular Formula | C6H18ClN3Si | [3] |

| Molecular Weight | 195.77 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 78 °C at 14 mmHg | [4] |

| Melting Point | Not available | |

| Flash Point | 58.9 °C (138.0 °F) - closed cup | [4] |

| Density | 0.973 g/mL at 25 °C | [4] |

Safe Handling Protocols

Due to its hazardous nature, strict protocols must be followed when handling this compound.

2.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

-

Eye Protection: Chemical goggles or a face shield. Contact lenses should not be worn.[6]

-

Hand Protection: Neoprene or nitrile rubber gloves.[6]

-

Skin and Body Protection: Wear suitable protective clothing.[6] A flame-retardant antistatic protective suit is recommended.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[7] If there is a risk of inhalation, a NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator is recommended.[6]

2.2. Engineering Controls

Proper engineering controls are essential to minimize exposure:

-

Ventilation: A well-ventilated area is crucial. Local exhaust or general room ventilation should be provided.[6]

-

Safety Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[6]

-

Grounding: To prevent static discharge, proper grounding and bonding of containers and receiving equipment is necessary. Use only non-sparking tools.[6]

2.3. General Handling Procedures

-

Avoid all eye and skin contact and do not breathe vapors or mist.[6]

-

Keep the container tightly closed when not in use.[6]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[6]

-

Wash hands thoroughly after handling.[6]

Storage Guidelines

Proper storage is critical to maintain the chemical's stability and prevent hazardous situations.

3.1. Storage Conditions

-

Temperature: Store in a cool, well-ventilated place, away from heat.[6] Recommended storage temperature is 2-8°C.[4]

-

Atmosphere: This chemical is air and moisture sensitive. It should be handled and stored under an inert gas like nitrogen.[7] It is stable in sealed containers under a dry, inert atmosphere.[6]

-

Container: Keep the container tightly closed.[6]

3.2. Incompatible Materials

This compound is incompatible with and should be stored separately from the following:

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is required.

4.1. Spill Response

-

Evacuate: Evacuate unnecessary personnel from the area.[6]

-

Ventilate: Ensure adequate ventilation.

-

Contain: Contain the spill with dikes or absorbents to prevent it from entering sewers or streams.[6]

-

Clean-up: Use an absorbent material to collect the spill. Sweep or shovel the material into an appropriate container for disposal. Use only non-sparking tools.[6]

-

Decontaminate: Clean the affected area thoroughly.

4.2. First Aid Measures

-

Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[6]

-

Skin Contact: Causes severe skin burns.[6] Remove contaminated clothing and rinse the affected area with plenty of water. Seek immediate medical attention.

-

Inhalation: May cause irritation to the respiratory tract.[6] Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. The chemical should be disposed of at a licensed waste disposal facility.[6]

Visual Workflow Guides

The following diagrams illustrate key safety and handling workflows.

Caption: A logical workflow for the safe handling of this compound.

Caption: A decision tree outlining the immediate steps to take in case of a spill.

References

- 1. globalsilicones.org [globalsilicones.org]

- 2. Chlorosilane - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 13307-05-6 [m.chemicalbook.com]

- 4. 三(二甲氨基)氯硅烷 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. ereztech.com [ereztech.com]

- 6. gelest.com [gelest.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. gelest.com [gelest.com]

An In-depth Technical Guide to the Reactivity of Tris(dimethylamino)chlorosilane with Water and Protic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dimethylamino)chlorosilane, often abbreviated as TDMASCI, is a highly reactive organosilicon compound utilized in specialized chemical synthesis, including as a precursor for the deposition of silicon-containing thin films and as a derivatizing agent. Its utility is intrinsically linked to its reactivity profile, particularly with water and protic solvents. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its interactions with aqueous and protic environments. The information herein is intended to support researchers in handling this compound safely and effectively in their experimental workflows.

Core Reactivity and Product Profile

This compound exhibits high sensitivity to moisture and protic solvents, reacting vigorously upon contact.[1] This reactivity is a hallmark of chlorosilanes and aminosilanes, driven by the polarized silicon-chlorine and silicon-nitrogen bonds, which make the silicon atom highly susceptible to nucleophilic attack.

The primary reaction upon exposure to water is hydrolysis, which proceeds rapidly to replace the chloro and dimethylamino groups with hydroxyl groups. The initial hydrolysis product, tris(dimethylamino)silanol, is generally unstable and readily undergoes condensation reactions. The overall reaction scheme involves the liberation of dimethylamine (B145610) and hydrogen chloride.

A summary of the reactivity and expected products is presented in the table below.

| Reactant | Reaction Type | Relative Rate | Primary Products | Secondary/Final Products |

| Water (H₂O) | Hydrolysis | Very Rapid | Tris(dimethylamino)silanol, Dimethylamine, Hydrogen Chloride | Siloxanes/Polysiloxanes, Dimethylammonium chloride |

| Methanol (CH₃OH) | Alcoholysis | Rapid | Tris(dimethylamino)methoxysilane, Dimethylamine, Hydrogen Chloride | Further alcoholysis products, Siloxane oligomers |

| Ethanol (C₂H₅OH) | Alcoholysis | Rapid | Tris(dimethylamino)ethoxysilane, Dimethylamine, Hydrogen Chloride | Further alcoholysis products, Siloxane oligomers |

Reaction Mechanism and Signaling Pathway

The reaction of this compound with water or a generic protic solvent (ROH) proceeds through a nucleophilic substitution at the silicon center. The lone pair of electrons on the oxygen atom of the protic solvent attacks the electrophilic silicon atom. This is followed by the elimination of a leaving group, either a chloride ion or a dimethylamine molecule. The reaction with water is illustrated in the signaling pathway diagram below.

Caption: Reaction pathway for the hydrolysis of this compound.

The initial step is the nucleophilic attack of a water molecule on the silicon atom of this compound, forming a transient pentacoordinate intermediate. This intermediate then eliminates a molecule of hydrogen chloride to yield tris(dimethylamino)silanol. The liberated HCl will readily react with the dimethylamino groups or liberated dimethylamine to form dimethylammonium chloride. The silanol species is highly reactive and undergoes intermolecular condensation, eliminating water to form siloxane bridges. The dimethylamino groups are also susceptible to hydrolysis, leading to the release of dimethylamine and the formation of a cross-linked polysiloxane network.

Experimental Protocol: Monitoring the Hydrolysis of this compound by Conductivity Measurement

This protocol provides a general method for observing the rapid hydrolysis of this compound by monitoring the change in electrical conductivity of the reaction mixture. The hydrolysis reaction produces ionic species (hydrogen chloride and dimethylammonium chloride), which leads to a significant increase in conductivity.

Materials:

-

This compound

-

Anhydrous isopropanol (B130326) (or another suitable anhydrous solvent)

-

Deionized water

-

Conductivity meter with a probe

-

Magnetic stirrer and stir bar

-

Glass reaction vessel (e.g., a 250 mL beaker)

-

Syringe and needle for handling the reactant

-

Stopwatch

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

Procedure:

-

Preparation:

-

Set up the reaction vessel on the magnetic stirrer in a fume hood.

-

Place a magnetic stir bar in the vessel.

-

Add 100 mL of anhydrous isopropanol to the reaction vessel. The use of an anhydrous solvent is to ensure a low initial conductivity and to control the reaction rate to some extent, although the reaction will still be very fast upon addition of water.

-

Immerse the conductivity probe into the solvent, ensuring the electrodes are fully submerged.

-

Begin stirring at a moderate and constant speed.

-

-

Measurement of Initial Conductivity:

-

Record the initial conductivity of the anhydrous isopropanol. This value should be very low.

-

-

Initiation of Hydrolysis:

-

Using a syringe, carefully add a specific volume of deionized water (e.g., 1 mL) to the stirring isopropanol.

-

Allow the conductivity reading to stabilize and record this new baseline.

-

Prepare a specific amount of this compound in a separate, dry, sealed container. For example, 0.5 mL.

-

-

Data Acquisition:

-

Simultaneously, start the stopwatch and inject the pre-measured this compound into the stirring water/isopropanol mixture.

-

Record the conductivity at regular time intervals (e.g., every 5 seconds). The reaction is expected to be very rapid, so a high sampling rate is crucial in the initial phase.

-

Continue recording until the conductivity reading reaches a stable plateau, indicating the completion of the hydrolysis reaction.

-

-

Data Analysis:

-

Plot the conductivity as a function of time. The resulting curve will show a sharp increase in conductivity upon the addition of this compound, which will then level off.

-

The initial rate of reaction can be estimated from the initial slope of the conductivity versus time curve.

-

Expected Results: A rapid and significant increase in the electrical conductivity of the solution will be observed immediately following the addition of this compound to the aqueous solvent mixture. This is due to the formation of ionic products, primarily hydrogen chloride and its subsequent reaction with dimethylamine to form dimethylammonium chloride. The rate of this increase provides a qualitative and semi-quantitative measure of the hydrolysis rate.

Safety and Handling Precautions

This compound is a flammable and corrosive liquid. It reacts vigorously with water and moisture, releasing flammable and toxic dimethylamine gas and corrosive hydrogen chloride.[2]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, and a lab coat.[2]

-

Storage: Store in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon). Keep in a cool, dry place away from sources of ignition and incompatible materials such as water, acids, and oxidizing agents.[2]

-

Spills: In case of a spill, absorb the material with an inert, dry absorbent (e.g., vermiculite (B1170534) or dry sand) and place it in a sealed container for disposal. Do not use water to clean up spills.

-

Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable but highly reactive chemical. Its pronounced sensitivity to water and protic solvents necessitates careful handling and storage to prevent uncontrolled reactions. The rapid hydrolysis and alcoholysis reactions lead to the formation of silanols, which subsequently condense to form siloxanes, along with the liberation of dimethylamine and hydrogen chloride. Understanding this reactivity is crucial for its effective and safe application in research and development. The provided experimental protocol offers a basic framework for qualitatively and semi-quantitatively assessing this reactivity. Researchers and drug development professionals should always consult the relevant safety data sheets and implement appropriate safety measures before working with this compound.

References

Technical Guide: Physical Properties of Chlorotris(dimethylamino)silane

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of chlorotris(dimethylamino)silane (ClSi[N(CH₃)₂]₃), a key reagent in synthetic chemistry. The document details its molecular characteristics and presents quantitative physical data in a structured format. Furthermore, it outlines detailed experimental protocols for the determination of these properties, with special considerations for the compound's reactivity. A generalized synthesis workflow is also provided for contextual understanding. This guide is intended to be a valuable resource for laboratory professionals requiring accurate physical data and handling procedures for this compound.

Introduction

Chlorotris(dimethylamino)silane, also known by its alternative name Tris(dimethylamino)chlorosilane, is a versatile organosilicon compound. Its chemical structure features a central silicon atom bonded to a chlorine atom and three dimethylamino groups. This configuration imparts a high degree of reactivity, particularly towards nucleophiles, making it a valuable precursor in various organic and organometallic syntheses. The compound is notably sensitive to moisture and requires handling under inert atmospheric conditions to prevent decomposition. An accurate understanding of its physical properties is paramount for its safe handling, storage, and effective use in experimental research and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of chlorotris(dimethylamino)silane are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

| Property | Value |

| Molecular Formula | C₆H₁₈ClN₃Si |

| Molecular Weight | 195.77 g/mol [1][2] |

| CAS Number | 13307-05-6[1][2][3][4][5] |

| Appearance | Colorless liquid[6] |

| Boiling Point | 78 °C at 14 mmHg[1][4][5] |

| Melting Point | 2.5-3.5 °C[4][5] |

| Density | 0.973 g/mL at 25 °C[1][4][5][7] |

| Refractive Index | 1.4420[4][5] or 1.468[3] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture[4] |

Synthesis Workflow

Chlorotris(dimethylamino)silane is typically synthesized through the reaction of a silicon chloride source with dimethylamine (B145610) or a derivative. The following diagram illustrates a generalized workflow for its preparation.

Caption: Generalized synthesis of chlorotris(dimethylamino)silane.

Experimental Protocols for Physical Property Determination

Given the moisture-sensitive nature of chlorotris(dimethylamino)silane, all experimental procedures for determining its physical properties must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for small sample volumes and is performed under reduced pressure.

-

Apparatus Setup: Assemble a micro-distillation apparatus consisting of a small round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system must be connected to a vacuum pump with a pressure gauge.

-

Sample Preparation: Under an inert atmosphere, introduce a small volume (e.g., 1-2 mL) of chlorotris(dimethylamino)silane and a small magnetic stir bar into the dried round-bottom flask.

-

Procedure: a. Seal the apparatus and slowly evacuate to the desired pressure (e.g., 14 mmHg). b. Begin gentle heating of the flask using an oil bath while stirring. c. Observe the temperature at which the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. d. Record the stable temperature reading on the thermometer as the boiling point at the measured pressure.

Melting Point Determination (Capillary Method)

Due to the low melting point, this procedure requires a cooling bath.

-

Sample Preparation: In a glovebox or under a stream of inert gas, introduce a small amount of liquid chlorotris(dimethylamino)silane into a capillary tube. Seal the open end of the capillary tube using a flame.

-

Apparatus Setup: Place the sealed capillary tube into a melting point apparatus equipped with a cooling system.

-

Procedure: a. Cool the apparatus to a temperature below the expected melting point (e.g., 0 °C). b. Slowly warm the apparatus at a controlled rate (e.g., 1 °C/min). c. Record the temperature at which the solid begins to melt and the temperature at which the last solid crystal disappears. This range is the melting point.

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume.

-

Apparatus Preparation: Thoroughly clean and dry a pycnometer and determine its mass accurately on an analytical balance.

-

Procedure: a. In an inert atmosphere, fill the pycnometer with chlorotris(dimethylamino)silane. Ensure the liquid is at a constant, known temperature (e.g., 25 °C). b. Cap the pycnometer, ensuring any excess liquid is removed, and weigh it accurately. c. The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Refractive Index Determination (Refractometer)

-

Apparatus Preparation: Ensure the prism of the refractometer is clean and dry. Calibrate the instrument using a standard with a known refractive index.

-

Procedure: a. Under an inert atmosphere, apply a small drop of chlorotris(dimethylamino)silane to the prism of the refractometer. b. Close the prism and allow the temperature to equilibrate to the desired measurement temperature (e.g., 20 °C). c. Take the refractive index reading. It is advisable to take multiple readings and report the average.

Safety and Handling

Chlorotris(dimethylamino)silane is a flammable liquid and is corrosive. It reacts with water to release flammable and corrosive byproducts. Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety goggles, flame-resistant laboratory coat, and chemically resistant gloves. Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from sources of ignition and moisture.

Conclusion

This technical guide provides essential physical property data and standardized experimental methodologies for chlorotris(dimethylamino)silane. The information presented is critical for researchers and professionals in ensuring the safe and effective application of this important chemical reagent. Adherence to the outlined protocols, particularly the precautions for handling a moisture-sensitive compound, is imperative for obtaining accurate and reproducible results.

References

- 1. thinksrs.com [thinksrs.com]

- 2. This compound | 3DMASiCl | C6H18ClN3Si - Ereztech [ereztech.com]

- 3. mt.com [mt.com]

- 4. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 5. CN113797568A - Synthesis device and synthesis method of electronic grade tri (dimethylamino) silane - Google Patents [patents.google.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Core Principles of Silylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silylation is a cornerstone chemical transformation in modern organic synthesis and analytical chemistry, involving the introduction of a silyl (B83357) group (typically of the form -SiR₃) onto a molecule.[1][2] This process is fundamental for the protection of reactive functional groups, enhancing the volatility of compounds for analytical techniques like gas chromatography, and improving the stability of reaction intermediates.[3][4] This in-depth guide elucidates the core principles of silylation reactions, detailing the underlying mechanisms, common reagents, and factors that govern their reactivity and selectivity. Furthermore, it provides detailed experimental protocols for the silylation of various functional groups and presents quantitative data to aid in the selection of appropriate reagents and reaction conditions.

Fundamental Principles of Silylation

Silylation reactions are a versatile and indispensable tool in the arsenal (B13267) of synthetic and analytical chemists. The primary applications of silylation include the protection of labile functional groups, enhancement of molecular stability, and derivatization for analytical purposes.[5][6]

The Silylation Reaction Mechanism

The most prevalent mechanism for silylation is a nucleophilic substitution at the silicon atom.[6] In this process, a nucleophilic functional group, such as a hydroxyl (-OH), amino (-NH₂), or carboxyl (-COOH) group, attacks the electrophilic silicon atom of a silylating agent.[6][7] The silicon atom is rendered electrophilic due to the polar bond it forms with a leaving group (X), which is often a halide or another suitable group.[6] The reaction results in the formation of a new silicon-heteroatom bond and the displacement of a proton from the nucleophile.[6]

For the silylation of an alcohol with a silyl halide, the reaction is typically facilitated by a base. The base deprotonates the alcohol to form a more nucleophilic alkoxide, which then attacks the silicon atom of the silyl halide in an SN2-type mechanism, displacing the halide leaving group.[7]

Diagram: General Mechanism of Alcohol Silylation

Caption: The two-step mechanism of alcohol silylation.

Common Silylating Agents

A wide array of silylating agents is available, each offering distinct levels of reactivity and steric bulk, which in turn dictates the stability of the resulting silyl ether and the conditions required for its installation and removal.[6][8]

| Silylating Agent Family | Common Reagents | Abbreviation | Key Characteristics |

| Trimethylsilyl (B98337) (TMS) | Trimethylsilyl chloride, Hexamethyldisilazane (HMDS), N,O-Bis(trimethylsilyl)acetamide (BSA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | TMS | Least sterically hindered, forms silyl ethers that are readily cleaved under mild acidic conditions.[4][6][8] |

| Triethylsilyl (TES) | Triethylsilyl chloride (TESCl) | TES | Offers greater stability than TMS ethers.[8] |

| tert-Butyldimethylsilyl (TBDMS/TBS) | tert-Butyldimethylsilyl chloride (TBDMSCl), tert-Butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBDMSOTf) | TBDMS, TBS | Significantly more stable than TMS and TES ethers due to steric hindrance; widely used in multi-step synthesis.[8] |

| Triisopropylsilyl (TIPS) | Triisopropylsilyl chloride (TIPSCl), Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) | TIPS | Highly sterically hindered, providing excellent stability.[8] |

| tert-Butyldiphenylsilyl (TBDPS) | tert-Butyldiphenylsilyl chloride (TBDPSCl) | TBDPS | Offers very high stability, particularly towards acidic conditions.[8] |

Factors Influencing Silylation Reactions

The efficiency and selectivity of a silylation reaction are governed by several key factors:

-

Steric Hindrance: The steric bulk of both the silylating agent and the substrate is a critical determinant of reactivity.[6] Larger, more sterically hindered silyl groups react more slowly and exhibit greater selectivity for less hindered functional groups (e.g., primary alcohols over secondary alcohols).[7]

-

Electronic Effects: Electron-withdrawing groups on the substrate can decrease the nucleophilicity of the functional group, slowing down the reaction. Conversely, electron-donating groups can enhance reactivity.

-

Solvent: The choice of solvent can significantly impact reaction rates. Aprotic solvents such as dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (B95107) (THF) are commonly used.[9]

-

Catalyst/Base: For silyl halides, a base such as triethylamine, pyridine (B92270), or imidazole (B134444) is typically required to neutralize the acid byproduct and facilitate the reaction.[9] Imidazole can also act as a nucleophilic catalyst.

Experimental Protocols

The following protocols provide detailed methodologies for the silylation of common functional groups.

Silylation of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)

This protocol is a general method for the selective protection of a primary alcohol.

Materials:

-

Primary alcohol (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv)

-

Imidazole (2.2 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the primary alcohol, TBDMSCl, and imidazole in anhydrous DMF.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[3]

Silylation of a Phenol with Hexamethyldisilazane (HMDS)

This method is suitable for the trimethylsilylation of phenols under neutral conditions.

Materials:

-

Phenol (1 mmol)

-

Hexamethyldisilazane (HMDS, 0.7 mmol)

-

Silica (B1680970) chloride (0.05 g)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a mixture of HMDS and silica chloride, add the phenol.

-

Stir the mixture at room temperature for the specified time.

-

Upon completion of the reaction, add CH₂Cl₂ and filter to remove the silica chloride.

-

Remove the solvent and excess HMDS by rotary evaporation to yield the trimethylsilyl ether.[10]

Silylation of a Primary Amine with N,O-Bis(trimethylsilyl)acetamide (BSA)

This protocol describes the silylation of amines for applications such as derivatization for gas chromatography.

Materials:

-

Amine-containing sample (1-10 mg)

-

N,O-Bis(trimethylsilyl)acetamide (BSA, 0.5 mL)

-

Pyridine or DMF (optional solvent)

Procedure:

-

Add BSA to the sample. If necessary, add a solvent like pyridine or DMF.

-

Heat the mixture to 60-80 °C for 20 minutes to accelerate the reaction.

-

The addition of a catalyst like trimethylchlorosilane (TMCS) can further increase the reaction rate.

Silylation of a Carboxylic Acid with Hexamethyldisilazane (HMDS)

This solvent-free method is an efficient way to prepare trimethylsilyl esters of carboxylic acids.

Materials:

-

Carboxylic acid

-

Hexamethyldisilazane (HMDS)

-

Iodine (catalytic amount, if necessary)

Procedure:

-

Mix the carboxylic acid with HMDS.

-

For less reactive acids, a catalytic amount of iodine may be added.

-

The reaction proceeds under solvent-free conditions, and upon completion, the excess HMDS can be removed under vacuum.[11]

Diagram: General Experimental Workflow for Silylation

Caption: A typical workflow for a silylation reaction.

Quantitative Data on Silylation Reactions

The choice of silylating agent and reaction conditions significantly impacts the yield and reaction time. The following tables summarize typical quantitative data for the silylation of various alcohols.

Table 1: Silylation of Primary Alcohols

| Silylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| TBDMSCl | Imidazole | DMF | Room Temp. | 2-12 | >90 |

| TESCl | Imidazole | DMF | Room Temp. | 2-12 | >90 |

| TMSCl | Triethylamine | DCM | 0 | 0.5-2 | >95 |

| HMDS | TMSCl (cat.) | Neat | 40-50 | 1-4 | ~Quantitative |

Data compiled from various sources, including Benchchem and Gelest technical literature.[3][5][12][13]

Table 2: Silylation of Secondary Alcohols

| Silylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| TBDMSCl | Imidazole | DMF | Room Temp. | 12-24 | >85 |

| TIPSOTf | 2,6-Lutidine | DCM | -78 to RT | <5 | >90 |

| TBDPSCl | N-Methylimidazole/I₂ | Acetonitrile | Room Temp. | 1-5 | >90 |

| HMDS | TMSCl (cat.) | Neat | 40-50 | 2-8 | High |

Data compiled from various sources, including Benchchem and Gelest technical literature.[8][12][14]

Applications in Drug Development and Research

Silylation plays a crucial role in pharmaceutical synthesis and drug discovery. The temporary protection of reactive functional groups allows for selective transformations on other parts of a complex molecule, which is essential in the multi-step synthesis of active pharmaceutical ingredients.[5] Furthermore, the introduction of silyl groups can enhance the solubility and stability of drug candidates. In analytical chemistry, silylation is widely used to derivatize polar drug molecules and their metabolites, making them more volatile and suitable for analysis by gas chromatography-mass spectrometry (GC-MS).[6]

Conclusion

Silylation reactions are a powerful and versatile tool in the fields of organic synthesis, medicinal chemistry, and analytical science. A thorough understanding of the reaction mechanisms, the properties of different silylating agents, and the factors that influence reactivity is paramount for the successful application of this methodology. By carefully selecting the appropriate silylating agent and optimizing reaction conditions, researchers can achieve high yields and selectivities in the protection and derivatization of a wide range of functional groups, thereby facilitating the synthesis of complex molecules and enabling sensitive analytical measurements.

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 7. Silylation - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 11. researchgate.net [researchgate.net]

- 12. General Silylation Procedures - Gelest [technical.gelest.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Organosilicon Compounds in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Organosilicon compounds have emerged as indispensable tools in modern organic synthesis, offering unique reactivity and stability profiles that enable novel transformations and streamline the construction of complex molecules. Their applications are particularly impactful in medicinal chemistry and drug development, where the strategic incorporation of silicon-containing moieties can enhance pharmacokinetic properties and provide versatile handles for molecular elaboration. This technical guide provides a comprehensive overview of the core principles of organosilicon chemistry in synthesis, with a focus on key reactions, experimental protocols, and quantitative data to inform practical applications.

Core Concepts in Organosilicon Chemistry

The utility of organosilicon compounds in synthesis stems from several key properties of the silicon atom. Compared to carbon, silicon is more electropositive, has a larger atomic radius, and possesses accessible d-orbitals, which collectively influence the polarity and reactivity of silicon-carbon and silicon-heteroatom bonds. These characteristics underpin the diverse applications of organosilanes, silyl (B83357) ethers, and related reagents.

A significant area of application is the use of silyl ethers as protecting groups for alcohols. The steric and electronic properties of the substituents on the silicon atom can be fine-tuned to control the stability of the silyl ether, allowing for selective protection and deprotection strategies in multi-step syntheses.[1]

Key Synthetic Transformations

Several name reactions involving organosilicon compounds have become cornerstones of modern synthetic chemistry. These transformations provide reliable methods for carbon-carbon bond formation, olefination, and the stereospecific introduction of hydroxyl groups.

Silyl Ethers as Protecting Groups

The judicious choice of a silyl ether protecting group is critical for the successful execution of a complex synthesis. Their stability varies significantly with the steric bulk of the substituents on the silicon atom and the pH of the reaction medium. This allows for orthogonal deprotection strategies, where one silyl ether can be selectively cleaved in the presence of another.

Table 1: Comparative Stability of Common Silyl Ether Protecting Groups [2][3][4]

| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic/Fluoride Cleavage (vs. TMS) |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | ~100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

The Peterson Olefination

The Peterson olefination is a powerful method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds.[5][6][7][8] A key advantage of this reaction is the ability to control the stereochemistry of the resulting alkene by choosing either acidic or basic elimination conditions for the intermediate β-hydroxysilane.[9][10]

Table 2: Representative Yields in Peterson Olefination

| Carbonyl Substrate | α-Silyl Carbanion | Elimination Conditions | Product | Yield (%) | Reference |

| Ketone | (Trimethylsilyl)methyllithium (B167594) | Acidic (p-TsOH) | Alkene | 86 | [5] |

| α-Silyl aldehyde | n-Butyllithium | - | erythro-β-Hydroxysilane | 85-90 | [9][10] |

| erythro-β-Hydroxysilane | - | Basic (KH) | Z-Alkene | 87-90 | [9][10] |

| erythro-β-Hydroxysilane | - | Acidic (BF₃) | E-Alkene | 87-90 | [9][10] |

The Fleming-Tamao Oxidation

The Fleming-Tamao oxidation provides a method for the stereospecific conversion of a carbon-silicon bond to a carbon-oxygen bond, effectively using a silyl group as a masked hydroxyl group.[11][12][13] This reaction is particularly valuable in natural product synthesis, where the introduction of a hydroxyl group with specific stereochemistry is often a challenge.